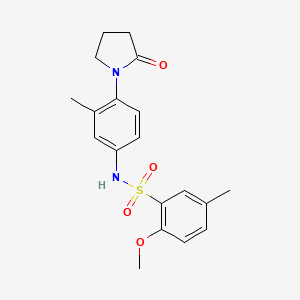

2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-13-6-9-17(25-3)18(11-13)26(23,24)20-15-7-8-16(14(2)12-15)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSCNQJRFTZINI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-5-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C20H24N2O4S

- Molecular Weight : 388.48 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Recent studies have evaluated the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the observed IC50 values for different cell lines:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| HCT116 | 3.7 | Moderate sensitivity to treatment |

| MCF-7 | 1.2 | High sensitivity; potential for breast cancer therapy |

| HEK 293 | 5.3 | Moderate sensitivity; indicates general cytotoxicity |

The compound demonstrated significant activity against the MCF-7 cell line, indicating its potential as a breast cancer therapeutic agent .

Antibacterial Activity

The antibacterial efficacy of the compound has also been investigated, revealing selective activity against certain Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate activity |

| Enterococcus faecalis | 8 | Selective activity |

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Case Studies and Research Findings

- In Vivo Studies : A study involving Wistar rats assessed the pharmacokinetics of the compound after intraperitoneal administration. Blood samples were collected at various time points to evaluate absorption and metabolism using HPLC-MS/MS techniques. The identification of metabolites confirmed the compound's bioavailability and suggested potential pathways for further development .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the chemical structure can significantly influence biological activity. For instance, derivatives with varying methoxy groups displayed differing levels of antiproliferative activity, highlighting the importance of chemical structure in drug design .

- Combination Therapy Potential : Preliminary data suggest that combining this compound with existing chemotherapeutic agents may enhance overall efficacy against resistant cancer cell lines. Further studies are required to elucidate synergistic effects and optimal dosing strategies .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, sulfonamide derivatives have been shown to target carbonic anhydrases, which play a crucial role in tumor pH regulation and cell proliferation.

- A study demonstrated that modifications to the sulfonamide group can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

-

Antimicrobial Properties :

- The sulfonamide class of compounds is well-documented for its antimicrobial activity. Research has shown that derivatives can inhibit bacterial growth by interfering with folate synthesis, a pathway critical for bacterial survival.

- A comparative analysis of various sulfonamide derivatives revealed that structural modifications can significantly enhance their efficacy against resistant bacterial strains .

-

Neurological Applications :

- There is emerging evidence suggesting that compounds similar to 2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide may exhibit neuroprotective effects. These effects are hypothesized to arise from the compound's ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

- Case studies involving animal models have shown promising results in reducing symptoms associated with neurodegenerative diseases .

Mechanistic Insights

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the interaction between the pyrrolidine ring and various biological targets plays a critical role in its pharmacological activities.

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

- Pharmacokinetics :

Q & A

Q. What synthetic strategies are recommended for preparing 2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized benzenesulfonyl chlorides and amine-containing intermediates. Key steps include:

- Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) to link the benzenesulfonamide moiety to the pyrrolidinone-containing phenyl group.

- Optimized Conditions : Reaction temperatures between 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and yield .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D molecular geometry and confirms stereochemistry, with refinement parameters (R-factors < 0.05) ensuring accuracy .

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy and methyl groups) and confirms sulfonamide linkage via characteristic deshielded protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ or [M–H]– peaks within 2 ppm error) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound in enzyme inhibition studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, pyrrolidinone → piperidinone) to assess steric/electronic effects on binding .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs) .

- Biological Assays : Dose-response curves (IC50/EC50) across modified analogs to correlate structural changes with activity .

Q. What experimental approaches resolve contradictory bioactivity data across different assays (e.g., cell-based vs. enzymatic)?

- Methodological Answer :

- Purity Verification : HPLC-UV/ELSD (>98% purity) to exclude impurities as confounding factors .

- Orthogonal Assays : Compare enzymatic activity (e.g., fluorogenic substrates) with cell viability (MTT assays) to differentiate direct inhibition from cytotoxicity .

- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG) or pH-adjusted buffers to ensure consistent bioavailability across assays .

Q. How can the metabolic stability of this compound be evaluated in preclinical models?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS .

- CYP450 Inhibition Screening : Assess interactions with CYP isoforms (e.g., 3A4, 2D6) using fluorogenic probes to predict drug-drug interaction risks .

- Pharmacokinetic Profiling : Administer in vivo (rodents) and measure plasma half-life (t1/2), clearance, and AUC via serial blood sampling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

- Methodological Answer :

- Standardized Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask methods under controlled temperature (25°C ± 1°C) .

- Advanced Techniques : Dynamic light scattering (DLS) to detect aggregation, which may artificially lower measured solubility .

- Cross-Validation : Compare results with computational predictions (e.g., Abraham solvation parameters) .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.